molecular formula C6H12N4O B2838315 2-azido-N-(propan-2-yl)propanamide CAS No. 1033115-49-9

2-azido-N-(propan-2-yl)propanamide

Cat. No.: B2838315
CAS No.: 1033115-49-9
M. Wt: 156.189
InChI Key: CKTSUMVBXUGSGD-UHFFFAOYSA-N
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Description

2-Azido-N-(propan-2-yl)propanamide is a tertiary amide derivative featuring an azide (-N₃) group at the C2 position of the propanamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom.

The azide group imparts high energy and photolytic sensitivity, making such compounds valuable intermediates for generating triazole derivatives. The isopropyl group contributes steric bulk, which may influence reactivity, solubility, and metabolic stability compared to smaller substituents.

Properties

IUPAC Name

2-azido-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-4(2)8-6(11)5(3)9-10-7/h4-5H,1-3H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSUMVBXUGSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(propan-2-yl)propanamide typically involves the reaction of an appropriate amide with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-azido-N-(propan-2-yl)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-azido-N-(propan-2-yl)propanamide involves its ability to undergo various chemical reactions, which can be exploited for specific applications. For example, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituents and functional groups (Table 1):

Compound Name Azide Position N-Substituent Additional Functional Groups Key Reference
2-Azido-N-(propan-2-yl)propanamide C2 Isopropyl None Hypothetical
2-Azido-N-(prop-2-ynyl)propanamide C2 Propargyl Terminal alkyne
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C1, C2 Tosyl group Dual azide groups
2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide C2 Propargyl Chloro-methoxyphenylamino

Key Observations :

  • Propargyl vs. Isopropyl : Propargyl-substituted analogs (e.g., compounds from ) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the isopropyl group in the target compound may hinder such reactions due to steric bulk.
  • Dual Azides : Compounds with multiple azide groups (e.g., ) exhibit higher reactivity but increased instability.
  • Aromatic Substitutents: Derivatives like 2-((3-chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide show enhanced bioactivity due to aromatic electron-withdrawing groups.

Physicochemical and Spectroscopic Data

Comparative spectral data from selected analogs (Table 2):

Compound (Reference) Melting Point (°C) ¹H NMR (DMSO-d6) Key Peaks MS ([M+H]⁺)
2-Azido-N-(prop-2-ynyl)propanamide (8a) 146–148 δ 8.13 (s, NH), 4.54–4.25 (CH2N), 2.92 (CspH) 514, 516
This compound Not reported Anticipated δ 1.27 (isopropyl CH3) ~185
2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide Not reported δ 7.61 (d, aromatic), 3.80 (OCH3) 266.72

Insights :

  • The isopropyl group in the target compound would produce distinct ¹H NMR signals (e.g., δ 1.27 ppm for methyl groups) compared to propargyl analogs.
  • Mass spectrometry data for azidoamides typically show [M+H]⁺ peaks corresponding to molecular weight +1.

Biological Activity

2-Azido-N-(propan-2-yl)propanamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The molecular formula for this compound is C5H10N4OC_5H_{10}N_4O. The compound features an azide functional group, which is known for its reactivity and potential applications in bioorthogonal chemistry.

The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. These reactions enable the compound to interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.

Antimicrobial Activity

Recent studies have indicated that compounds with azide functionalities exhibit antimicrobial properties. For instance, a study demonstrated that azido derivatives showed significant inhibition against several bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed varying degrees of cytotoxicity, which were influenced by concentration and exposure time.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Study 1: Antiviral Activity

A recent investigation focused on the antiviral properties of azido compounds, including this compound. The study reported that treatment with this compound significantly reduced viral replication in cell cultures infected with influenza virus.

Case Study 2: Anti-cancer Potential

Another study explored the anti-cancer effects of azide-containing compounds. The results indicated that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways.

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